molecular formula C16H14F2O2 B1327538 3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone CAS No. 898776-43-7

3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone

Cat. No. B1327538
M. Wt: 276.28 g/mol
InChI Key: FOUKUWYGDYKPSM-UHFFFAOYSA-N
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Description

The compound "3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone" is a fluorinated aromatic ketone derivative, which is structurally related to various compounds synthesized for different applications, including the development of novel polyimides, radioligands, and antimicrobial agents. The presence of the methoxy group and the fluorinated aromatic ring suggests potential for unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of related fluorinated aromatic compounds often involves multiple steps, including coupling reactions, reductions, and specific substitutions. For instance, the synthesis of a novel fluorinated aromatic diamine monomer was achieved by coupling a trifluoromethyl-substituted acetophenone with a nitrophenyl ether, followed by reduction . Similarly, the synthesis of a potential radioligand entailed O-methylation of a fluorinated hydroxybenzophenone, followed by a Schiff reaction . These methods indicate that the synthesis of "3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone" would likely involve strategic functional group manipulations and the use of fluorinated precursors.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including NMR, IR, and mass spectrometry . The presence of fluorine atoms and a methoxy group in the compound of interest would influence its electronic structure, potentially affecting its reactivity and physical properties. Quantum chemical calculations, as performed for a related compound , could provide insights into the electronic structure of "3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone".

Chemical Reactions Analysis

Fluorinated compounds often exhibit unique reactivity due to the electron-withdrawing nature of the fluorine atoms. For example, the regiospecific allylic bromination of a methoxy-substituted trihaloalkenone was reported, demonstrating the potential for selective halogenation reactions . The synthesis of pyrimidinones from trifluoro-substituted butenones with urea indicates that "3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone" could also undergo cyclocondensation reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often characterized by high thermal stability and solubility in polar organic solvents . The introduction of fluorine atoms can also affect the boiling point, melting point, and density of the compound. The specific properties of "3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone" would need to be determined experimentally, but it is likely to share some characteristics with the related compounds described in the literature.

Scientific Research Applications

Environmental and Health Impact Studies

  • Environmental Fate and Effects : A study on 3-trifluoromethyl-4-nitrophenol (TFM), a compound with structural elements similar to 3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone, reviews its use in controlling sea lamprey populations in the Great Lakes basin. The research indicates that TFM is not persistent in the environment, is detoxified, and presents minimal long-term toxicological risks, suggesting potential for environmental safety studies of related compounds (Hubert, 2003).

  • Toxicity Studies : Experimental research on the subacute toxicity of rats exposed to [2,3,5,6-Tetrafluoro-4-(methoxymethyl)phenyl] methyl 2,2-dimethyl-3-(3,3,3-trifluoro-1-propenyl) cyclopropanecarboxylate (TPMDC), a fluorinated compound with some structural similarity, shows that exposure at certain levels can lead to observable symptoms of poisoning, indicating the importance of studying the toxicity profiles of fluorinated compounds (Xiao-jiang, 2010).

Metabolomics and Biochemical Studies

  • Metabolomics Biomarkers : A systematic review focusing on metabolomics biomarkers for Bisphenol A exposure, a phenolic compound, highlights changes in metabolites related to glycolysis, Krebs cycle, and other pathways after exposure. This suggests that metabolomics can provide insights into the biochemical effects of phenolic compounds, potentially applicable to the study of 3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone (Wang et al., 2018).

  • Polyphenols and Health : Research on the effects of polyphenols on microbiota, metabolism, and health provides a comprehensive overview of their biological activities and applications in medicine, cosmetics, and food industries. Given the phenolic nature of 3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone, insights from this research could guide its potential applications and safety evaluations (Rajha et al., 2021).

Safety And Hazards

The safety and hazards associated with 3’,5’-Difluoro-3-(4-methoxyphenyl)propiophenone are not fully detailed in the search results. However, general safety precautions are mentioned, such as avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation7.


Future Directions

The future directions for the use and study of 3’,5’-Difluoro-3-(4-methoxyphenyl)propiophenone are not explicitly mentioned in the search results. However, given its applications in scientific research and industry1, it is likely that further research and development will continue to explore its potential uses and properties.


properties

IUPAC Name

1-(3,5-difluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2O2/c1-20-15-5-2-11(3-6-15)4-7-16(19)12-8-13(17)10-14(18)9-12/h2-3,5-6,8-10H,4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUKUWYGDYKPSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)C2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644298
Record name 1-(3,5-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3',5'-Difluoro-3-(4-methoxyphenyl)propiophenone

CAS RN

898776-43-7
Record name 1-Propanone, 1-(3,5-difluorophenyl)-3-(4-methoxyphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898776-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Difluorophenyl)-3-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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